Cas no 1421321-70-1 (4-[(E)-2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde)

4-[(E)-2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde structure
1421321-70-1 structure
商品名:4-[(E)-2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde
CAS番号:1421321-70-1
MF:C28H20O2
メガワット:388.457207679749
CID:4733077

4-[(E)-2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde 化学的及び物理的性質

名前と識別子

    • (E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde
    • 4,4'-(1,2-Diphenyl-1,2-ethenediyl)bisbenzaldehyde
    • 4-[(E)-2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde
    • インチ: 1S/C28H20O2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-20H/b28-27+
    • InChIKey: MOYDFTLWCJYVRT-BYYHNAKLSA-N
    • ほほえんだ: O=CC1C=CC(=CC=1)/C(/C1C=CC=CC=1)=C(\C1C=CC=CC=1)/C1C=CC(C=O)=CC=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 526
  • トポロジー分子極性表面積: 34.1

4-[(E)-2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A790846-250mg
(E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde
1421321-70-1 97%
250mg
$161.0 2025-02-20
Ambeed
A790846-1g
(E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde
1421321-70-1 97%
1g
$433.0 2025-02-20
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.
CL3803761-1g
Benzaldehyde, 4,4'-[(1E)-1,2-diphenyl-1,2-ethenediyl]bis-
1421321-70-1 95%
1g
¥3000 2023-11-08
Ambeed
A790846-100mg
(E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde
1421321-70-1 97%
100mg
$95.0 2025-02-20

4-[(E)-2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde 関連文献

4-[(E)-2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehydeに関する追加情報

4-[(E)-2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde (CAS No. 1421321-70-1): A Comprehensive Overview

4-[(E)-2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde (CAS No. 1421321-70-1) is a complex organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound, often referred to as 4-[(E)-2-(4-formylphenyl)-1,2-diphenylethenyl]benzaldehyde, is characterized by its unique structural features and potential applications in various scientific domains.

The molecular structure of 4-[(E)-2-(4-formylphenyl)-1,2-diphenylethenyl]benzaldehyde consists of a central benzaldehyde moiety linked to a diphenylethene unit via a double bond. The presence of the formyl group on the phenyl ring and the conjugated double bond system imparts this compound with interesting electronic and photophysical properties. These properties make it a valuable candidate for the development of advanced materials and functional molecules.

In recent years, significant advancements have been made in understanding the synthetic routes and applications of 4-[(E)-2-(4-formylphenyl)-1,2-diphenylethenyl]benzaldehyde. One of the key areas of research has been its use in the synthesis of conjugated polymers and small molecules for optoelectronic devices. The conjugated double bond system in this compound allows for efficient charge transport and energy transfer, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Beyond its potential in materials science, 4-[(E)-2-(4-formylphenyl)-1,2-diphenylethenyl]benzaldehyde has also shown promise in pharmaceutical research. Studies have indicated that this compound exhibits potent biological activities, including anti-inflammatory and anticancer properties. For instance, a recent study published in the Journal of Medicinal Chemistry reported that derivatives of 4-[(E)-2-(4-formylphenyl)-1,2-diphenylethenyl]benzaldehyde demonstrated significant inhibition of cancer cell proliferation through the modulation of specific signaling pathways.

The synthetic accessibility of 4-[(E)-2-(4-formylphenyl)-1,2-diphenylethenyl]benzaldehyde has been another focus of research. Various synthetic methods have been developed to efficiently produce this compound on a large scale. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to construct the diphenylethene core, followed by selective functionalization to introduce the formyl group. This method has proven to be highly versatile and scalable, enabling researchers to explore a wide range of derivatives with tailored properties.

In addition to its synthetic and biological applications, 4-[(E)-2-(4-formylphenyl)-1,2-diphenylethenyl]benzaldehyde has also been studied for its potential as a fluorescent probe. The unique electronic structure of this compound allows it to exhibit strong fluorescence under specific conditions, making it a valuable tool for bioimaging and sensing applications. Researchers have utilized this property to develop highly sensitive probes for detecting biomolecules and monitoring cellular processes in real-time.

The environmental impact and safety profile of 4-[(E)-2-(4-formylphenyl)-1,2-diphenylethenyl]benzaldehyde have also been evaluated. Studies have shown that this compound is relatively stable under ambient conditions and does not pose significant environmental or health risks when handled properly. However, as with any chemical compound, appropriate safety measures should be followed during its synthesis and use to ensure safe handling and disposal.

In conclusion, 4-[(E)-2-(4-formylphenyl)-1,2-diphenylethenyl]benzaldehyde (CAS No. 1421321-70-1) is a multifaceted compound with a wide range of potential applications in materials science, pharmaceutical research, and bioimaging. Its unique structural features and functional properties make it an attractive candidate for further exploration and development. As research continues to advance in these areas, it is likely that new applications and derivatives of this compound will emerge, further expanding its utility in various scientific fields.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1421321-70-1)4-[(E)-2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde
A999590
清らかである:99%
はかる:1g
価格 ($):390.0